(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

Asymmetric Synthesis Chiral Resolution Stereocontrolled Pharmaceutical Intermediates

This (R)-configured oxirane delivers defined stereochemical information directly into downstream chiral centers—eliminating costly resolution steps required by racemic mixtures. The 5-bromo-2,3-difluorophenoxy moiety provides both a synthetic handle for cross-coupling (Suzuki, Buchwald-Hartwig) and electronic tuning of ring-opening regioselectivity. Congruent with fluoroquinolone pharmacophores, it is the rational building block for stereocontrolled benzoxazine assembly en route to antimicrobial candidates. Pre-characterized density, boiling point, and CLP safety profile reduce process development burden.

Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
CAS No. 702687-42-1
Cat. No. B1396013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
CAS702687-42-1
Molecular FormulaC9H7BrF2O2
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=C(C(=CC(=C2)Br)F)F
InChIInChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m1/s1
InChIKeyZYUZXUFBGPSCBM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (CAS 702687-42-1): Chiral Halogenated Epoxide Intermediate for Stereocontrolled Pharmaceutical Synthesis


(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (CAS 702687-42-1) is a chiral epoxide building block with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol . It features an (R)-configured oxirane ring linked via a methylene bridge to a 5-bromo-2,3-difluorophenoxy moiety, yielding a halogen-rich scaffold . The compound is classified as a halogenated aromatic epoxide and is primarily employed as a stereodefined intermediate in medicinal chemistry and organic synthesis [1]. Its physicochemical properties include a density of 1.673 g/cm³, a boiling point of 279.6°C at 760 mmHg, a flash point of 146.2°C, an exact mass of 263.96, and a LogP of 2.50 [2].

Why Generic Substitution Fails: (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane vs. Racemic and Regioisomeric Analogs


Generic substitution of this compound with its racemic mixture (CAS 702687-66-9) or alternative bromo-difluorophenoxy regioisomers fails in stereocontrolled applications due to fundamental differences in configurational identity and reactivity . The (R)-enantiomer provides defined stereochemical information that directly translates into downstream chiral centers in pharmaceutical intermediates, whereas the racemate yields a statistical mixture of diastereomers requiring costly and yield-reducing resolution steps [1]. As established in US Patent 5,521,310, the use of an "adequate chiral epoxide" enables selective access to the enantiomerically desired intermediate without resolution, a capability lost when racemic material is substituted [1]. Additionally, the specific 5-bromo-2,3-difluoro substitution pattern on the phenoxy ring presents a distinct electronic and steric profile compared to 4-bromo-2,5-difluoro, 4-bromo-2,6-difluoro, or 2-bromo-4,5-difluoro analogs, directly affecting nucleophilic ring-opening regioselectivity and subsequent coupling efficiency .

Product-Specific Quantitative Evidence Guide: (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane


Stereochemical Identity: (R)-Enantiomer vs. Racemic Mixture in Stereocontrolled Synthesis

The (R)-enantiomer provides defined stereochemical information that eliminates downstream resolution requirements, a distinction absent in the racemic mixture (CAS 702687-66-9). US Patent 5,521,310 explicitly teaches that employing an 'adequate chiral epoxide' enables selective access to enantiomerically desired intermediates without resolution [1]. Substituting the racemate introduces a 50:50 mixture of (R)- and (S)-enantiomers, which in stereospecific ring-opening reactions yields a diastereomeric mixture of downstream intermediates that requires chromatographic or crystallization-based separation [1].

Asymmetric Synthesis Chiral Resolution Stereocontrolled Pharmaceutical Intermediates

Physicochemical Differentiation: Density, Boiling Point, and Exact Mass Parameters

This compound possesses quantifiable physicochemical parameters that distinguish it from non-halogenated or differently halogenated epoxide analogs. Its exact mass of 263.96, density of 1.673 g/cm³, and boiling point of 279.6°C at 760 mmHg provide discrete analytical reference points for identity verification and process monitoring [1]. The LogP value of 2.50 reflects the lipophilic contribution of the bromo-difluorophenoxy moiety, distinguishing it from less halogenated analogs with lower LogP values and consequently different solubility and partitioning behavior [1].

Physicochemical Characterization Quality Control Process Analytics

Commercial Availability and Quality Specifications: Purity and Regulatory Classification

The compound is commercially available from multiple vendors with defined purity specifications and batch-specific analytical data. Bidepharm offers standard purity of 97% with batch-specific quality control documentation including NMR, HPLC, and GC . BLD Pharmatech similarly specifies 97% purity and provides specific rotation data upon request . MolCore supplies the compound at NLT 98% purity with storage conditions specified as 20°C for 2 years . Regulatory classification under CLP criteria includes Skin Sens. 1 (H317) and Muta. 2 (H341) hazard statements [1], establishing a defined safety and handling framework.

Procurement Quality Assurance Regulatory Compliance

Best Research and Industrial Application Scenarios for (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (CAS 702687-42-1)


Stereocontrolled Synthesis of Benzoxazine-Derived Antimicrobial Intermediates

As established in US Patent 5,521,310, chiral epoxides of this class serve as key intermediates for constructing benzoxazine scaffolds en route to antimicrobial agents including levofloxacin [1]. The (R)-configured oxirane undergoes stereospecific ring-opening with aniline derivatives, directly installing the desired stereocenter without requiring subsequent resolution. The 5-bromo-2,3-difluorophenoxy substitution pattern is structurally congruent with the halogenated aromatic moieties present in fluoroquinolone-class antimicrobials, making this compound a rationally selected building block for such programs [1].

Halogen-Modulated Reactivity Studies and Diversity-Oriented Intermediate Preparation

The compound is specifically suited for nucleophile-driven ring-opening investigations where the bromo-difluorophenoxy group modulates both electronic and steric parameters at the reaction site [1]. The bromine substituent provides a synthetic handle for subsequent cross-coupling transformations (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira reactions) following oxirane ring-opening, while the difluoro substitution pattern influences aromatic ring electronics and metabolic stability in downstream products [1]. This dual functionality—epoxide reactivity plus aryl bromide coupling potential—distinguishes it from non-halogenated epoxide intermediates.

Chiral Building Block for Targeted Drug Discovery Programs Requiring Defined Absolute Configuration

For medicinal chemistry campaigns where absolute stereochemistry is critical to target engagement, this (R)-configured epoxide provides a single-enantiomer entry point that eliminates stereochemical ambiguity [1]. The compound's defined (R)-configuration at the oxirane ring, specified by the SMILES notation FC1=C(F)C(OC[C@@H]2OC2)=CC(Br)=C1 , ensures that stereochemical information is transmitted faithfully through ring-opening reactions to downstream chiral centers. This is particularly relevant for targets where stereochemistry dictates binding affinity, selectivity, or pharmacokinetic profile.

Process Development and Scale-Up Supported by Documented Physicochemical Parameters

The compound's documented physicochemical profile—including density of 1.673 g/cm³, boiling point of 279.6°C at 760 mmHg, exact mass of 263.96, and LogP of 2.50 [1]—provides process chemists with quantitative data for engineering calculations, solvent selection, and purification strategy design. The established regulatory classification under CLP (Skin Sens. 1, Muta. 2) [2] further supports safety assessment and handling protocol development in industrial settings, reducing the burden of de novo characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.